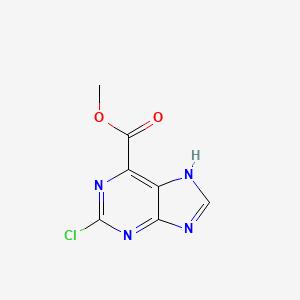

Methyl 2-chloro-7h-purine-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-7H-purine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c1-14-6(13)4-3-5(10-2-9-3)12-7(8)11-4/h2H,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEHEAHBVNPBEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=NC(=N1)Cl)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis Pathways for Methyl 2-Chloro-7H-Purine-6-Carboxylate: A Mechanistic and Protocol Guide

Introduction & Chemical Significance

Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) is a highly versatile, bifunctional purine building block. The presence of a C2-chlorine and a C6-methyl ester provides orthogonal reactivity, enabling the divergent synthesis of complex nucleoside analogs, kinase inhibitors, and targeted therapeutics. The 2,6-dichloropurine scaffold, from which this compound is derived, is a cornerstone in the synthesis of FDA-approved nucleoside analogs such as Fludarabine and Nelarabine[1].

Note on Nomenclature: Due to the rapid tautomerization between the N7 and N9 protons in solution, this compound is interchangeably referred to as the 9H-tautomer in literature and commercial catalogs.

Mechanistic Causality: Designing the Synthetic Route

The de novo construction of the purine ring from pyrimidine precursors is often tedious and low-yielding. A more elegant and scalable approach utilizes commercially available 2,6-dichloropurine. The core synthetic challenge lies in differentiating the two chlorine atoms.

Regioselectivity at C6 vs. C2:

The C6 position of the purine ring is significantly more electron-deficient than the C2 position due to the cumulative electron-withdrawing effects of the adjacent N1 and N7/N9 nitrogen atoms. Consequently, transition-metal-catalyzed oxidative addition (e.g., with Palladium) or direct nucleophilic aromatic substitution (

Protecting Group Strategy: The acidic N9/N7 proton must be masked to prevent catalyst poisoning and undesired N-alkylation during cross-coupling[3]. The tetrahydropyranyl (THP) group is ideal here. Unlike benzyl (Bn) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups, THP is highly acid-labile. This allows for a streamlined "one-pot" global deprotection and esterification in the final step, maximizing atom economy and minimizing purification bottlenecks.

Fig 1: Electronic differentiation and regioselective oxidative addition in 2,6-dichloropurine.

Quantitative Data: Optimization of the Cyanation Step

To convert the C6-chlorine to a carboxylate precursor, a cyano group is introduced. The choice of cyanation conditions drastically impacts the yield and regioselectivity. Palladium-catalyzed cyanation is the superior choice for maintaining high C6 selectivity.

| Method | Reagents | Temp (°C) | C6-Cyano Yield (%) | C2-Cyano Yield (%) | Notes |

| Direct | KCN, DABCO, DMF | 25 | 45 | 15 | Poor regioselectivity, highly toxic[4]. |

| Pd-Catalyzed | 80 | 88 | < 2 | High regioselectivity, highly scalable[2]. | |

| Cu-Catalyzed | CuCN, NMP | 120 | 60 | 10 | Harsh thermal conditions, partial deprotection. |

Table 1: Comparison of cyanation methodologies for N9-protected 2,6-dichloropurine.

Step-by-Step Experimental Methodologies

Fig 2: Three-step synthetic workflow for this compound.

Protocol 1: Synthesis of 9-(Tetrahydro-2H-pyran-2-yl)-2,6-dichloro-9H-purine

Objective : Mask the acidic N9 proton to prevent interference in subsequent Pd-catalyzed cross-coupling[3].

-

Preparation : Charge a flame-dried 500 mL round-bottom flask with 2,6-dichloropurine (10.0 g, 52.9 mmol) and anhydrous ethyl acetate (200 mL).

-

Reagent Addition : Add 3,4-dihydro-2H-pyran (DHP) (6.67 g, 79.4 mmol) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (

) (0.10 g, 0.53 mmol). -

Reaction : Stir the suspension at 65 °C for 4 hours. The mixture will gradually become a clear solution as the protected purine dissolves, visually validating the reaction's progression.

-

Workup : Cool to room temperature, wash the organic layer with saturated aqueous

(100 mL) to neutralize the acid catalyst, followed by brine (100 mL). -

Isolation : Dry over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from hexanes/ethyl acetate to yield the product as a white solid.

Protocol 2: Regioselective Palladium-Catalyzed Cyanation

Objective : Selectively substitute the C6-chlorine with a nitrile group via kinetic control.

-

Preparation : In a nitrogen-filled glovebox, combine the THP-protected dichloropurine (10.0 g, 36.6 mmol), zinc cyanide (

) (2.58 g, 22.0 mmol), and tetrakis(triphenylphosphine)palladium(0) ( -

Solvent Addition : Add anhydrous, degassed DMF (100 mL) via syringe.

-

Reaction : Heat the mixture to 80 °C for 12 hours under a positive nitrogen atmosphere. The highly electrophilic C6 position undergoes rapid oxidative addition, driving the regioselectivity[2].

-

Workup : Cool the reaction, dilute with ethyl acetate (200 mL), and filter through a pad of Celite to remove zinc salts and palladium black. Wash the filtrate with 5% aqueous ammonium hydroxide (critical step to safely quench excess zinc cyanide) and brine.

-

Purification : Concentrate and purify via silica gel flash chromatography (eluting with 20% EtOAc in hexanes) to afford 2-chloro-6-cyano-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.

Protocol 3: One-Pot Pinner Reaction and Global Deprotection

Objective : Convert the C6-nitrile to a methyl ester while simultaneously cleaving the THP protecting group.

-

Preparation : Dissolve the cyano-purine intermediate (5.0 g, 18.9 mmol) in anhydrous methanol (100 mL) in a heavy-walled glass pressure vessel.

-

Acidification : Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution for 15 minutes until saturated.

-

Reaction : Seal the vessel and heat to 65 °C for 16 hours. The acidic conditions facilitate the Pinner reaction (converting the nitrile to an imidate, which hydrolyzes to the ester) and concurrently cleave the acid-labile THP group.

-

Workup : Cool to 0 °C and carefully vent the vessel. Concentrate the mixture in vacuo to remove excess HCl and methanol.

-

Neutralization and Isolation : Suspend the crude residue in cold water (50 mL) and adjust the pH strictly to 7.0 using saturated aqueous

. The target product, this compound, precipitates as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

References[2] Title: Direct Regioselective C-H Cyanation of Purines

Source: MDPI URL:[1] Title: Advanced Technologies for Large Scale Supply of Marine Drugs Source: PMC URL:[4] Title: Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides Source: ACS Publications URL:[3] Title: Process for the preparation of 2-amino-6-chloropurine and derivatives Source: European Patent Office URL:

Sources

Physicochemical Profiling and Synthetic Utility of Methyl 2-chloro-7H-purine-6-carboxylate in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the purine scaffold remains one of the most privileged structures for targeting kinases and metabolic ectoenzymes. Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) has emerged as a highly versatile, bifunctional building block. As a Senior Application Scientist, I have observed that the strategic placement of the 2-chloro and 6-carboxylate groups provides exceptional regiocontrol during late-stage functionalization. This technical guide explores the physicochemical properties, structural causality, and self-validating experimental workflows required to leverage this intermediate in the development of advanced therapeutics, particularly CD38 and kinase inhibitors.

Physicochemical Profiling & Structural Causality

Understanding the intrinsic properties of this compound is critical for predicting its behavior in complex synthetic pathways. The molecule is characterized by a highly polarized heteroaromatic core.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for reaction design and handling [1][2]:

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 1446407-09-5 |

| Molecular Formula | C7H5ClN4O2 |

| Molecular Weight | 212.59 g/mol |

| SMILES String | O=C(OC)C1=C2NC=NC2=NC(Cl)=N1 |

| Storage Conditions | Inert atmosphere (N₂, Ar), 2-8°C |

| Structural Class | Halogenated Purine Ester |

Structural Causality & Reactivity

The purine core is inherently electron-deficient. The addition of the C6 methyl ester acts as a strong electron-withdrawing group (EWG) via resonance and inductive effects. This modification significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring.

-

The Causality of Regioselectivity: Unlike 2,6-dichloropurine, which often yields mixtures of regioisomers and requires harsh conditions for substitution, the C6-carboxylate strictly directs nucleophilic attack to the C2-chlorine position. The ester activates the C2 carbon, making it highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (S_NAr) under exceptionally mild conditions.

-

Orthogonal Deprotection: The methyl ester serves a dual purpose—it activates the ring for S_NAr and acts as a masked carboxylic acid that can be orthogonally saponified later for amide coupling, a ubiquitous motif in target-based drug design.

Pharmacological Applications: The CD38 & Kinase Paradigms

This compound is a foundational precursor in the synthesis of heterobicyclic amides. Recent patent literature highlights its critical role in the development of inhibitors targeting CD38 (Cluster of Differentiation 38) [3]. CD38 is an ectoenzyme that degrades NAD+ into cADPR, driving calcium mobilization and promoting an immunosuppressive tumor microenvironment (TME) characterized by T-cell exhaustion. By utilizing the purine-6-carboxylate scaffold, medicinal chemists can synthesize competitive inhibitors that restore immune function in multiple myeloma and solid tumors.

Furthermore, C2-amino substituted purines derived from this intermediate are potent pharmacophores in the inhibition of various kinases (e.g., DNA-PK, VEGFR), effectively halting cancer cell proliferation [4].

Figure 1: CD38-mediated immune suppression pathway and targeted inhibition by purine derivatives.

Self-Validating Experimental Workflows

To transform this compound into a bioactive scaffold, a two-step sequence (S_NAr followed by Saponification) is universally employed. The following protocols are designed as self-validating systems; each step includes built-in causality and analytical checkpoints to ensure high fidelity.

Figure 2: Synthetic workflow for bioactive purine scaffolds via C2-SNAr and C6-saponification.

Protocol A: Regioselective S_NAr at the C2 Position

-

Objective : Introduce an aliphatic or aromatic amine at the C2 position while preserving the C6 ester.

-

Causality : The reaction utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base. DIPEA scavenges the HCl byproduct generated during the substitution, driving the equilibrium forward without competing with the primary amine for the electrophilic C2 center. Anhydrous DMF is chosen to prevent premature hydrolysis of the methyl ester.

-

Step-by-Step Procedure :

-

Charge a flame-dried round-bottom flask with this compound (1.0 eq) and dissolve in anhydrous DMF (0.2 M) under an argon atmosphere.

-

Add DIPEA (2.5 eq) followed by the desired primary amine (1.2 eq) dropwise at room temperature.

-

Elevate the temperature to 80°C and stir for 4–6 hours.

-

Validation Checkpoint : Monitor the reaction via LC-MS. The disappearance of the starting material mass (

) and the appearance of the product mass confirms conversion. -

Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Protocol B: Saponification of the C6 Methyl Ester

-

Objective : Convert the C2-substituted methyl ester intermediate into a free carboxylic acid for downstream amide coupling.

-

Causality : A mixed solvent system (THF/H₂O) is utilized. THF solubilizes the organic purine intermediate, while water solubilizes the inorganic Lithium Hydroxide (LiOH). The use of LiOH at room temperature provides mild hydrolysis, preventing degradation of the delicate purine core.

-

Step-by-Step Procedure :

-

Dissolve the intermediate from Protocol A (1.0 eq) in a 1:1 mixture of THF and H₂O (0.1 M).

-

Add LiOH·H₂O (3.0 eq) in a single portion. Stir vigorously at 25°C for 2 hours.

-

Validation Checkpoint : Perform TLC (DCM:MeOH 9:1). The ester will run higher, while the carboxylate salt will remain at the baseline.

-

Remove THF under reduced pressure. Cool the remaining aqueous layer to 0°C and carefully acidify to pH ~3 using 1M HCl.

-

Causality of Acidification: Protonating the carboxylate salt forces the neutral carboxylic acid to crash out of the aqueous solution, allowing for isolation without complex chromatography.

-

Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the pure purine-6-carboxylic acid derivative.

-

Conclusion

This compound is far more than a simple heterocyclic building block; it is a meticulously designed intermediate that offers exceptional regiocontrol. By understanding the electronic causality imparted by the C6-carboxylate, researchers can efficiently execute S_NAr and subsequent functionalizations to access highly complex, target-specific inhibitors for oncology and immunology applications.

References

- BLD Pharm. "1446407-09-5 | this compound".

- Sigma-Aldrich. "Methyl purine | Sigma-Aldrich".

- World Intellectual Property Organization (WIPO). "WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38".

- United States Patent and Trademark Office (USPTO). "US8486966B2 - 9-(pyrazol-3-yl)-9H-purine-2-amine and 3-(pyrazol-3-yl) -3H-imidazo[4,5-B] pyridin-5-amine derivatives and their use for the treatment of cancer".

Technical Deep Dive: Methyl 2-chloro-7H-purine-6-carboxylate

This guide provides a comprehensive technical analysis of Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5), a critical scaffold in the synthesis of nucleoside analogs and kinase inhibitors.

A Versatile Scaffold for C6-Functionalized Purine Therapeutics

Executive Summary

This compound represents a strategic divergence point in purine chemistry. Unlike standard 2,6-dichloropurine scaffolds—which primarily facilitate nucleophilic aromatic substitution (

This guide details the synthesis, reactivity profile, and application of this scaffold in drug discovery, specifically for targeting adenosine receptors and DNA-dependent protein kinases (DNA-PK).

Chemical Identity & Structural Analysis

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 1446407-09-5 |

| Molecular Formula | |

| Molecular Weight | 212.59 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Calculated) | ~8.2 (N-H deprotonation) |

Tautomerism & Reactivity Profile

The compound exists in a tautomeric equilibrium between the 7H- and 9H- forms. In solution, the 9H-tautomer is generally thermodynamically favored, but the 7H-form is often depicted in catalogs.

-

Electrophilic Center 1 (C6-Ester): The methyl ester is highly susceptible to nucleophilic acyl substitution . It reacts with amines to form 6-carboxamide purines (adenine mimetics with a carbonyl spacer).

-

Electrophilic Center 2 (C2-Chloride): The chlorine atom at C2 is deactivated relative to C6 but remains susceptible to

reactions, particularly after the C6 position has been derivatized. -

Nucleophilic Centers (N7/N9): The imidazole ring nitrogen can be alkylated or glycosylated (e.g., Vorbrüggen coupling), typically favoring the N9 position under thermodynamic control.[1]

Synthetic Protocol: Palladium-Catalyzed Carbonylation

The most robust route to this compound is the Palladium-Catalyzed Alkoxycarbonylation of 2,6-dichloropurine. This method avoids the harsh conditions of classical nitrile hydrolysis.

Mechanism of Action

-

Oxidative Addition: Pd(0) inserts into the C6-Cl bond (the more electron-deficient site).

-

CO Insertion: Carbon monoxide inserts into the Pd-C bond to form an acyl-palladium complex.

-

Nucleophilic Attack: Methanol attacks the acyl-palladium species, releasing the ester and regenerating the catalyst.

Experimental Workflow

Reagents:

-

Substrate: 2,6-Dichloropurine (1.0 equiv)

-

Catalyst:

(5 mol%) + dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%) -

Solvent: Methanol (Anhydrous) / DMF (4:1 ratio to improve solubility)

-

Base: Triethylamine (

, 3.0 equiv) -

Gas: Carbon Monoxide (CO)

Step-by-Step Protocol:

-

Setup: In a high-pressure stainless steel autoclave, dissolve 2,6-dichloropurine (10 mmol) in MeOH/DMF (50 mL).

-

Catalyst Addition: Add

, -

Pressurization: Purge the vessel with CO three times, then pressurize to 50 bar (approx. 725 psi) . Note: Lower pressures (balloon) may work but often result in incomplete conversion.

-

Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.

-

Workup: Cool to room temperature and vent CO carefully (fume hood). Filter the catalyst through a celite pad.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is purified via flash column chromatography (

, DCM/MeOH gradient 95:5) to yield the product.

Validation Criteria:

-

LC-MS: Peak at m/z 213

. -

1H NMR (DMSO-d6): Singlet at ~4.0 ppm (

), Singlet at ~8.8 ppm (C8-H).

Visualization: Reaction Logic & Pathway

The following diagram illustrates the synthetic logic and the divergent reactivity of the scaffold.

Caption: Synthetic divergence from 2,6-dichloropurine. The methyl ester serves as a "switch" allowing C6-carbon functionalization before C2 modification.

Applications in Drug Discovery

A. Synthesis of Adenosine Receptor Antagonists

The 6-carboxylate moiety mimics the 6-amino group of adenosine in terms of hydrogen bonding capability but alters the electronic properties of the ring.

-

Protocol: React the methyl ester with primary amines (e.g., benzylamine) in ethanol at reflux. The ester converts to the amide (

) while the C2-Cl remains intact. -

Subsequent Step: The C2-Cl can then be displaced by smaller amines or alkoxides to tune selectivity between

,

B. Solid-Phase Synthesis (SPOS)

This scaffold is ideal for combinatorial libraries.

-

Loading: The C2-Cl can be immobilized on a resin-bound amine.

-

Diversification: The C6-ester is hydrolyzed to the acid and coupled with a variety of amines using standard peptide coupling reagents (HATU/DIPEA).

-

Cleavage: Release from the resin yields 2-amino-6-carboxamido purines.

References

-

Palladium-Catalyzed Carbonylation of Aryl Chlorides

- Source: Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews (2016).

-

Context: General methodology for converting chloro-heterocycles to esters.[2]

-

Purine Scaffold Reactivity

- Source: Legraverend, M. "Recent Advances in the Synthesis of 2,6,9-Trisubstituted Purines." Tetrahedron (2008).

- Context: Detailed regioselectivity analysis of 2,6-dichloropurine deriv

-

Synthesis of 6-Substituted Purines

-

Commerical Availability & CAS Data

- Source: Sigma-Aldrich / Merck.

- Context: Verification of chemical identity and commercial st

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Chloropurine Scaffold: Historical Evolution, Mechanistic Biology, and Synthetic Workflows in Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for numerous antiviral and antineoplastic agents. However, the clinical translation of early purine nucleoside analogues (PNAs) was historically bottlenecked by their rapid metabolic degradation. The strategic introduction of a halogen atom—specifically chlorine—at the C2 position of the purine ring revolutionized the field. This whitepaper explores the historical discovery of 2-chloropurine derivatives, the chemical causality behind their biological efficacy, and the modern enzymatic workflows used to synthesize these complex molecules.

Historical Context & The Deamination Challenge

The earliest attempts to utilize PNAs, such as vidarabine (Ara-A) and cordycepin (3'-deoxyadenosine), were severely limited by their pharmacokinetic profiles. In vivo, these compounds were rapidly deaminated by intracellular adenosine deaminase (ADA) into less active or entirely inactive hypoxanthine derivatives[1].

The critical breakthrough occurred with the synthesis of Cladribine (2-chloro-2'-deoxyadenosine, 2-CdA) . Initially synthesized in 1960 via a Fischer-Helferich purine-sugar coupling, its profound clinical utility against hairy cell leukemia and other lymphoid malignancies was fully realized decades later[2]. The success of Cladribine catalyzed the development of second-generation derivatives like Clofarabine , which rationally combined the 2-chloro modification of cladribine with the 2'-fluoro-arabino substitution of fludarabine to enhance both metabolic stability and cytotoxic efficacy[3].

Today, the 2-chloropurine scaffold is being actively explored beyond oncology, including the synthesis of 3'-fluorinated mimics[4] and C6-substituted derivatives targeting A1 adenosine receptors (A1AR)[5].

Mechanistic Biology: The Causality of the 2-Chloro Substitution

Chemical Causality: Overcoming ADA Degradation

The resistance of 2-chloropurine derivatives to ADA is not merely a steric phenomenon; it is fundamentally driven by electronics. ADA catalyzes deamination via the nucleophilic attack of water at the C6 position, a process that strictly requires the protonation of the adjacent N1 nitrogen to stabilize the transition state.

The introduction of a highly electronegative chlorine atom at C2 exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the electron density and basicity of the N1 atom, preventing its protonation at physiological pH. Consequently, the tetrahedral intermediate cannot form, rendering the nucleoside virtually immune to ADA-mediated degradation[3].

Biological Causality: Intracellular Activation and Apoptosis

2-chloropurine derivatives like 2-CdA function as prodrugs. They rely on a specific intracellular signaling cascade to exert their cytotoxic effects:

-

Phosphorylation: Upon cellular entry, the nucleoside is phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form (e.g., 2-CdATP)[3].

-

Enzyme Inhibition: The triphosphate metabolite acts as a potent inhibitor of both ribonucleotide reductase (RNR) and DNA polymerase[3].

-

Apoptotic Trigger: The dual inhibition halts DNA replication and depletes intracellular dNTP pools, leading to DNA strand breaks. This triggers p53 activation, mitochondrial permeability transition, and ultimately, apoptosis[3].

Caption: Intracellular activation and apoptotic signaling of 2-chloropurine derivatives.

Modern Synthetic Workflows: Overcoming Thermodynamic Hurdles

Traditional chemical syntheses of 2-chloropurine nucleosides often suffer from poor regioselectivity (N7 vs. N9 glycosylation) and require exhaustive protection/deprotection schemes[2],[6]. To bypass these limitations, modern drug discovery relies on enzymatic transglycosylation using recombinant E. coli nucleoside phosphorylases[7].

The Arsenolysis Breakthrough

In standard enzymatic phosphorolysis, the cleavage of a donor riboside exists in a thermodynamic equilibrium that often favors the intact nucleoside, resulting in poor yields of the free 2-chloropurine base.

To break this equilibrium, researchers utilize arsenolysis . By substituting phosphate with sodium arsenate, Purine Nucleoside Phosphorylase (PNP) generates a 1-arseno-ribose intermediate. Unlike stable phosphate esters, the arsenate ester is highly labile and spontaneously hydrolyzes in water. This hydrolysis acts as an irreversible thermodynamic sink, driving the cleavage of the starting material to 100% completion and allowing efficient coupling to the desired sugar moiety[1],[7].

Caption: Enzymatic transglycosylation workflow utilizing arsenolysis for thermodynamic control.

Self-Validating Protocol: Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides

This protocol outlines the synthesis of ADA-resistant arabinonucleosides using a self-validating methodology[1],[7].

Step 1: Substrate Assembly & Baseline Validation

-

Action: Combine 1 mM of the 2-chloropurine riboside derivative and 5 mM of the arabinose donor (Ara-U) in a 2 mM potassium phosphate buffer (pH 7.0).

-

Causality: A critically low phosphate concentration (2 mM) is used to maintain basal enzyme stability without competitively inhibiting the arsenate in the active site.

-

Validation: Extract a 10 µL aliquot for HPLC analysis to establish the

baseline peak area for the starting riboside.

Step 2: Arsenolysis Initiation

-

Action: Add 3.9 U of E. coli PNP and 50 mM Sodium Arsenate. Incubate at 60°C.

-

Causality: 60°C enhances the solubility of the hydrophobic purine bases and accelerates reaction kinetics, leveraging the thermostability of the recombinant enzymes.

-

Validation: Monitor via HPLC. A complete disappearance of the riboside peak and the appearance of a free 2-chloropurine base peak confirms successful irreversible arsenolysis.

Step 3: Transglycosylation

-

Action: Add 4.5 U of E. coli Uridine Phosphorylase (UP).

-

Causality: UP catalyzes the phosphorolysis of Ara-U to generate Arabinose-1-phosphate, which PNP then couples to the accumulated free 2-chloropurine base.

-

Validation: HPLC monitoring will show the emergence of the target arabinonucleoside. Note: Arabinosides and ribosides have nearly identical retention times; baseline separation requires optimized reverse-phase gradients.

Step 4: Functional Validation (ADA Resistance Assay)

-

Action: Incubate the purified arabinonucleoside with commercial ADA at 37°C for 24 hours.

-

Validation: The absence of inosine-derivative peaks on HPLC confirms that the C2-chlorine atom is successfully exerting its electron-withdrawing protective effect[1].

Structure-Activity Relationships (SAR) & Biological Efficacy

The versatility of the 2-chloropurine scaffold allows for extensive SAR exploration. Recent studies have demonstrated that modifying the C6 position or the sugar moiety drastically alters the biological target profile, shifting the molecule from an antineoplastic agent to a targeted receptor agonist[4],[5].

Table 1: Biological Activity Profile of Key 2-Chloropurine Derivatives

| Compound | Structural Modification | Target / Model System | Biological Activity | Reference |

| Cladribine (2-CdA) | 2-chloro, 2'-deoxy | Hairy Cell Leukemia | Highly Cytotoxic (Apoptosis) | [2] |

| Clofarabine | 2-chloro, 2'-fluoro-arabino | Lymphoid Malignancies | Highly Cytotoxic (Apoptosis) | [3] |

| 2-Chloropurine Arabinoside (Serine) | 2-chloro, 6-serine amide | U937 Leukemia Cell Line | IC50 = 16.0 μM | [1] |

| 2-Chloropurine Arabinoside (Alanine) | 2-chloro, 6-alanine amide | U937 Leukemia Cell Line | IC50 > 50.0 μM | [7] |

| 3'-Fluoro-2-chloropurine Mimics | 3'-fluoro, 6-aryl | Various Tumor Cell Lines | Moderate Inhibition | [4] |

| C6-Amino Acid Amide Ribosides | 2-chloro, 6-tyrosine/valine | Isolated Mouse Atrium | A1AR Partial Agonist | [5] |

Data synthesized from in vitro evaluations demonstrating the impact of C6 and 3'-modifications on cytotoxicity and receptor affinity.

Conclusion

The discovery and evolution of 2-chloropurine derivatives represent a triumph of rational drug design. By leveraging fundamental principles of electronegativity and steric hindrance, medicinal chemists successfully bypassed the metabolic bottleneck of adenosine deaminase degradation. Today, advanced enzymatic workflows—such as thermodynamic control via arsenolysis—enable the highly stereospecific synthesis of novel derivatives. As SAR studies continue to expand into A1AR agonism and beyond, the 2-chloropurine scaffold remains a cornerstone of modern therapeutic discovery.

References

1.[4] Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. beilstein-journals.org. 4 2.[1] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. nih.gov. 1 3.[5] Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. ibch.ru. 5 4.[7] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. researchgate.net.7 5.[2] A Practical Synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) from 2′-deoxyadenosine. researchgate.net. 2 6.[3] Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. nih.gov. 3 7.[6] Synthesis of novel therapeutic agents for the treatment of Multiple Sclerosis: A brief overview. academia.edu. 6

Sources

- 1. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

- 5. Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists - Press-room - IBCh RAS [ibch.ru]

- 6. (PDF) Synthesis of novel therapeutic agents for the treatment of Multiple Sclerosis: A brief overview [academia.edu]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 2-chloro-7H-purine-6-carboxylate in Modern Medicinal Chemistry

Introduction: The Purine Scaffold as a Privileged Structure in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a vast array of therapeutic agents.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in π-stacking interactions makes it an ideal scaffold for targeting ATP-binding sites in enzymes, particularly protein kinases.[1][3] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical class of therapeutics.[1][3]

Methyl 2-chloro-7H-purine-6-carboxylate emerges as a highly valuable and versatile starting material in this context. Its pre-functionalized purine core offers medicinal chemists distinct points for diversification, enabling the systematic exploration of structure-activity relationships (SAR). The molecule possesses three primary reactive sites ripe for strategic modification: the electrophilic C2 and C6 carbons, and the nucleophilic N7/N9 positions of the imidazole ring. This guide provides an in-depth exploration of the key chemical transformations involving this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties and Safety Overview

Before commencing any experimental work, a thorough understanding of the reagent's properties and handling requirements is paramount.

| Property | Value | Reference |

| CAS Number | 1446407-09-5 | [4] |

| Molecular Formula | C₇H₅ClN₄O₂ | [4] |

| Molecular Weight | 212.59 g/mol | [4] |

| Appearance | Light yellow to white powder/solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety Profile: this compound is classified as an irritant. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[4][5][6]

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid generating dust.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] If swallowed, call a poison center or doctor if you feel unwell.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][7]

Core Synthetic Strategies & Protocols

The strategic value of this compound lies in its capacity for sequential, regioselective modifications. The chlorine atom at the C2 position is significantly more reactive towards certain transformations (e.g., palladium-catalyzed cross-coupling) than the C6 position would be if it were a chloride, allowing for a controlled, stepwise synthesis.

Caption: Key reactive sites on the this compound scaffold.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling at C2

Expertise & Causality: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[8][9] For purine-based kinase inhibitors, this reaction is critical for introducing essential aryl or heteroaryl moieties that can occupy hydrophobic pockets or form key interactions within the ATP-binding site. The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Cl bond. Subsequent transmetalation with a boronic acid or ester (activated by a base) and reductive elimination yields the desired coupled product.[10] The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step, improving yields.

Protocol 1: General Suzuki-Miyaura Coupling

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Methodology:

-

Vessel Preparation: To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).[8][11]

-

Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is commonly effective.[8][11] The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.

-

Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol %) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos).[8][11]

-

Reaction: Heat the mixture to 80-110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Typical Conditions | Rationale / Insight |

| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Choice depends on substrate; pre-catalysts with bulky ligands are often more robust. |

| Ligand | PPh₃, SPhos, XPhos, cataCXium A | Ligand choice can dramatically affect reaction efficiency, especially with challenging substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the boronic acid for transmetalation.[10] Cs₂CO₃ is more soluble and often more effective. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Aprotic polar solvents are generally preferred. Aqueous conditions are common.[11] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |

C-N/C-O/C-S Bond Formation via Nucleophilic Aromatic Substitution (SNAr)

Expertise & Causality: The electron-withdrawing nature of the purine ring's nitrogen atoms makes the C2 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the direct introduction of amine, alcohol, or thiol-containing fragments, which are crucial for forming hydrogen bonds and tailoring the solubility and pharmacokinetic properties of a drug candidate.[12] The reaction typically proceeds via a Meisenheimer intermediate and is often facilitated by a base to deprotonate the incoming nucleophile, increasing its nucleophilicity.

Protocol 2: General SNAr with Amines

Caption: General scheme for Nucleophilic Aromatic Substitution (SNAr).

Methodology:

-

Reagent Setup: In a sealed tube or round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

-

Addition of Nucleophile and Base: Add the desired amine, alcohol, or thiol nucleophile (1.2-2.0 eq.). For amine nucleophiles, add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to scavenge the HCl byproduct. For alcohols or thiols, a stronger base like sodium hydride (NaH) may be required to first generate the corresponding alkoxide or thiolate.

-

Reaction: Heat the reaction mixture. Conventional heating can range from 80°C to 150°C. Microwave irradiation is often highly effective, significantly reducing reaction times (e.g., 150°C for 10-30 minutes).[13] Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, pour the reaction mixture into water or ice-water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.

Modification of the C6-Ester: Hydrolysis and Amidation

Expertise & Causality: The methyl ester at the C6 position provides a crucial handle for late-stage functionalization. Hydrolysis of the ester to the corresponding carboxylic acid is a straightforward transformation, typically achieved under basic conditions (saponification). This carboxylic acid is a key intermediate. It can then be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt). This amidation step introduces another point of diversity, allowing chemists to install functionalities that can modulate solubility, cell permeability, or target engagement.

Protocol 3: Two-Step Ester Hydrolysis and Amide Coupling

Step A: Ester Hydrolysis

-

Dissolve the purine ester (1.0 eq.) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).

-

Stir at room temperature until LC-MS analysis indicates complete conversion to the carboxylic acid.

-

Carefully acidify the mixture with 1N HCl to pH ~3-4.

-

Extract the product with an organic solvent, dry, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling

-

Dissolve the crude carboxylic acid (1.0 eq.) in DMF or DCM.

-

Add the desired amine (1.1 eq.) and a peptide coupling reagent such as HATU (1.2 eq.) or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).

-

Add a non-nucleophilic base like DIPEA (2.0-3.0 eq.).

-

Stir at room temperature for 2-16 hours, monitoring by LC-MS.

-

Perform a standard aqueous work-up and purify by column chromatography.

Workflow Case Study: Synthesis of a Kinase Inhibitor Scaffold

This workflow illustrates how the preceding protocols can be combined in a logical sequence to rapidly generate a library of potential kinase inhibitors from the common starting material.

Caption: Synthetic workflow from starting material to a diversified kinase inhibitor library.

This three-step process is highly efficient for generating molecular diversity.

-

C2-Diversification: A parallel synthesis approach can be used to react the starting material with a library of boronic acids (via Suzuki coupling) or amines (via SNAr) to create a set of C2-functionalized intermediates.

-

C6-Activation: The resulting esters are then hydrolyzed in parallel to yield the corresponding carboxylic acids.

-

C6-Diversification: Finally, these acids are coupled with a second library of diverse amines to generate the final matrix of drug-like compounds, ready for biological screening.

Conclusion

This compound is a powerful and economically viable building block for medicinal chemistry research. Its well-defined points of reactivity allow for the controlled and divergent synthesis of complex purine derivatives. By mastering the core synthetic transformations of Suzuki-Miyaura coupling, nucleophilic aromatic substitution, and carboxylate functionalization, drug discovery teams can rapidly assemble large libraries of compounds for screening, accelerating the identification of novel therapeutic agents, particularly in the highly competitive field of kinase inhibitor development.

References

-

Krasnov, V. P., et al. (n.d.). Fragment-based approach to novel bioactive purine derivatives. Retrieved from [Link]

-

Estevez-Serrano, M. A. (2019, November 23). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Retrieved from [Link]

-

Wipf, P., & Jung, J. K. (2015). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Accounts of chemical research, 48(8), 2432–2441. Retrieved from [Link]

-

Lee, J., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & medicinal chemistry letters, 27(10), 2125–2128. Retrieved from [Link]

-

Mader, L., et al. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. ChemRxiv. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-dichloro-7-methyl-7H-purine. Retrieved from [Link]

-

Vaddula, B. R., et al. (2013). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry, 15(4), 903-907. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14820. Retrieved from [Link]

-

Wang, S., et al. (2018). Discovery of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purines containing a carboxamide moiety as potential selective anti-lung cancer agents. European Journal of Medicinal Chemistry, 151, 327-338. Retrieved from [Link]

-

Melekhin, V. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 28(4), 1735. Retrieved from [Link]

-

Tichá, T., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 29(7), 1632. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative bioactive molecules with 6‐alkyl purine framework. Retrieved from [Link]

-

Cheméo. (n.d.). 6-Chloropurine. Retrieved from [Link]

-

Huszár, S., et al. (2023). 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. European Journal of Medicinal Chemistry, 258, 115611. Retrieved from [Link]

-

University of Wisconsin-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]

-

PubChemLite. (n.d.). 2,6-dichloro-7-methyl-7h-purine (C6H4Cl2N4). Retrieved from [Link]

-

Ueda, T., et al. (1975). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research, 2(7), 1189–1200. Retrieved from [Link]

- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1446407-09-5|this compound|BLD Pharm [bldpharm.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. scispace.com [scispace.com]

- 12. elar.urfu.ru [elar.urfu.ru]

- 13. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Methyl 2-chloro-7H-purine-6-carboxylate in Kinase Inhibitor Design

[1]

Executive Summary

The purine ring system is a "privileged scaffold" in kinase drug discovery due to its structural homology with Adenosine Triphosphate (ATP). While 2,6-dichloropurine is a common starting material, This compound offers a unique orthogonal protection strategy.[1] The C6-ester provides a direct vector to 6-carboxamide derivatives—potent motifs for targeting the solvent-exposed regions of kinases (e.g., CK2, CDK, and PI3K families)—while the C2-chloride and N9-position remain available for hydrophobic tuning and solubility optimization.[1][2]

This guide outlines the "Tri-Vector Diversification Strategy" (N9

Chemical Profile & Handling

-

Compound Name: this compound[1]

-

CAS Number: 1446407-09-5 (Note: Often indexed under 7H or 9H tautomers)[1]

-

Molecular Formula: C7H5ClN4O2[2]

-

Molecular Weight: 212.59 g/mol [2]

-

Physical State: Off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, DMF.[2] Sparingly soluble in DCM/Methanol.

-

Storage: -20°C, desiccated. Moisture sensitive (ester hydrolysis risk).

Structural Biology Context

In the ATP binding pocket:

-

N9-Position: Orients towards the ribose binding pocket; ideal for solubilizing groups (e.g., morpholine, piperazine linkers).[2]

-

C6-Position (Ester/Amide): Projects towards the solvent front or the "gatekeeper" residue. Modification here tunes selectivity and prevents metabolic glucuronidation common to 6-amino purines.

-

C2-Position (Chloride): Orients towards the hinge region and hydrophobic pocket II. Substitution with aryl amines here is critical for hydrogen bonding with the kinase hinge backbone (e.g., Leu83 in CDK2).[2]

Synthetic Strategy: The Tri-Vector Approach[2]

The chemical reactivity of the scaffold dictates a specific order of operations to maximize yield and regioselectivity.

Figure 1: The Tri-Vector Diversification Workflow. Establishing the N9 position first prevents regio-scrambling in subsequent steps.

Detailed Experimental Protocols

Protocol A: Regioselective N9-Alkylation (Mitsunobu Reaction)

Objective: To introduce a solubilizing group at N9 with high regioselectivity over N7. Mechanism: The Mitsunobu reaction generally favors the N9 isomer for purines due to steric and electronic factors compared to direct alkylation with halides.[2]

Reagents:

-

This compound (1.0 eq)[1]

-

Alcohol (R-OH) (e.g., N-Boc-4-hydroxypiperidine) (1.2 eq)[1]

-

Triphenylphosphine (PPh3) (1.5 eq)[2]

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[2]

-

Solvent: Anhydrous THF

Procedure:

-

Preparation: Dissolve the purine scaffold (1.0 mmol) and PPh3 (1.5 mmol) in anhydrous THF (10 mL) under Nitrogen atmosphere.

-

Addition: Add the alcohol (1.2 mmol). Cool the mixture to 0°C.

-

Activation: Dropwise add DIAD (1.5 mmol) over 15 minutes. The solution will turn yellow.[2]

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass M+R).

-

Workup: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

-

Note: The N9 isomer usually elutes after the N7 isomer on silica due to higher polarity, but this must be confirmed via 2D-NMR (HMBC).[2]

-

Validation Criteria:

-

HMBC NMR: Look for a correlation between the N9-CH2 protons and the C4/C8 carbons of the purine. N7 alkylation will show correlations to C5/C8.

Protocol B: C6-Ester Transformation (Saponification & Amidation)

Objective: Convert the methyl ester into a functionalized amide to target the solvent pocket. Direct aminolysis is often sluggish; hydrolysis followed by coupling is more robust.

Reagents:

-

N9-substituted intermediate (from Protocol A)[1]

-

LiOH (2.0 eq)[2]

-

HATU (1.2 eq), DIPEA (3.0 eq)[2]

-

Solvent: THF/Water (Hydrolysis), DMF (Coupling)[2]

Procedure:

-

Hydrolysis: Dissolve intermediate in THF:H2O (3:1). Add LiOH. Stir at RT for 2 hours until ester is consumed (LC-MS: M-14).

-

Isolation: Acidify to pH 3 with 1M HCl. Extract with EtOAc or filter the precipitate if the acid is solid.[2] Dry under vacuum.

-

Coupling: Dissolve the crude acid in anhydrous DMF. Add DIPEA and HATU. Stir for 5 mins.

-

Amine Addition: Add the desired amine (e.g., benzylamine, morpholine).[2] Stir at RT for 4 hours.

-

Workup: Dilute with water/brine. Extract with EtOAc.

Protocol C: C2-Functionalization (Buchwald-Hartwig Cross-Coupling)

Objective: Install an aryl amine at the C2 position.[1] This is the most critical step for kinase potency (Hinge Binding). Challenge: The C2-chloride is deactivated. Standard SnAr requires high temperatures (>120°C). Palladium catalysis allows milder conditions and a broader substrate scope.

Reagents:

-

C6-Amide-N9-alkyl purine intermediate (1.0 eq)[1]

-

Aniline derivative (e.g., 4-sulfamoylaniline) (1.2 eq)[1][2]

-

Catalyst: Pd2(dba)3 (5 mol%)[2]

-

Ligand: Xantphos (10 mol%)[2]

-

Base: Cs2CO3 (2.0 eq)[2]

Procedure:

-

Setup: In a sealed tube, combine the purine intermediate, aniline, Cs2CO3, Pd2(dba)3, and Xantphos.[1][2]

-

Inerting: Purge with Argon for 5 minutes. Add degassed 1,4-Dioxane.

-

Reaction: Seal and heat to 100°C for 6–12 hours.

-

Monitoring: LC-MS should show conversion to the final product. If the reaction stalls, add fresh catalyst/ligand.[2]

-

Purification: Filter through Celite. Concentrate. Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting

| Parameter | N9-Alkylation (Mitsunobu) | C6-Amidation (HATU) | C2-Arylation (Buchwald) |

| Typical Yield | 60–80% | 85–95% | 50–75% |

| Major Impurity | N7-isomer (remove via column) | Unreacted acid | Protodehalogenation (loss of Cl) |

| Key Variable | Dryness of THF (Critical) | pH during extraction | O2 exclusion (Degas thoroughly) |

| Alternative | K2CO3 + Alkyl Halide (DMF) | AlMe3 mediated aminolysis | Acid-catalyzed SnAr (HCl/iPrOH) |

Troubleshooting: Regioisomer Identification

Distinguishing N7 vs N9 isomers is the most common pitfall.

Case Study: Designing a CK2 Inhibitor

Target: Casein Kinase 2 (CK2). Design Rationale:

-

Scaffold: this compound.

-

Step 1 (N9): Alkylate with 2-bromoethanol (protected) to mimic the ribose hydroxyls found in GTP (the natural substrate of CK2).

-

Step 2 (C6): Convert ester to phenyl amide . The hydrophobic phenyl ring targets the unique hydrophobic pocket adjacent to the ATP site in CK2.[2]

-

Step 3 (C2): Buchwald coupling with 3-chloroaniline . The aniline NH donates a H-bond to the hinge region (Val116).

References

-

Legraverend, M., & Grierson, D. S. (2006).[2] The purines: Potent and versatile small molecule inhibitors of kinases.[2] Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1][2] Link[2]

-

Chang, Y. T., et al. (1999).[2] Purine-based inhibitors of inositol-1,4,5-trisphosphate-3-kinase.[1][3][4] ChemBioChem, 3(9), 897-903.[1][2] (Foundational work on purine scaffold functionalization).

-

Havelková, M., et al. (2024).[2] Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines. ACS Omega, 9(15), 17368-17378.[1][2][5] Link[2]

-

Grant, S. K., et al. (2021).[2] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(23), 16891–16949.[2] Link[2]

-

Bide Pharm. (2024). Product Data Sheet: this compound. Link

Sources

- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Purine-Scaffold Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Modular Assembly of Trisubstituted Purine Libraries via Methyl 2-chloro-7H-purine-6-carboxylate

Executive Summary

The purine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for countless kinase inhibitors, varying nucleoside analogs, and GPCR ligands. While 2,6-dichloropurine is a common starting material, Methyl 2-chloro-7H-purine-6-carboxylate (referred to herein as Scaffold 1 ) offers a distinct orthogonal advantage: it possesses an electrophilic ester at C6 rather than a leaving group.

This distinction allows for a highly controlled, sequential functionalization strategy that avoids the regioselectivity challenges often seen with di-halo purines. This guide details a robust, three-stage protocol for generating high-diversity libraries from Scaffold 1 , prioritizing regioselective N-alkylation, followed by chemoselective C6-amidation and C2-displacement.

Structural Analysis & Reactivity Profile

To design a self-validating library protocol, we must first understand the electronic landscape of Scaffold 1 .

| Position | Functional Group | Reactivity Mode | Conditions for Derivatization |

| N7 / N9 | Acidic Amine (pKa ~9-10) | Nucleophilic Substitution | Mitsunobu (Alcohol + DIAD/PPh3) or Alkylation (R-X + Base). N9 is generally thermodynamically preferred. |

| C6 | Methyl Ester | Acyl Substitution | Hydrolysis (LiOH) followed by Amide Coupling (HATU), or direct Aminolysis (Heat). |

| C2 | Chlorine | Displacement (Amines + Heat/Microwave) or Suzuki-Miyaura (Boronic Acids + Pd). |

The "Orthogonality" Advantage

Unlike 2,6-dichloropurine, where C6 is significantly more reactive to

Strategic Workflow (DOT Diagram)

The following flowchart illustrates the prioritized route (Route A) which maximizes yield and purity for library synthesis.

Figure 1: Sequential functionalization strategy. Route A (Solid lines) is preferred for library purity.

Detailed Experimental Protocols

Phase 1: Regioselective N9-Alkylation

Objective: Install the first point of diversity (

Protocol:

-

Dissolve Scaffold 1 (1.0 equiv) and the desired Alcohol (

-OH, 1.2 equiv) in anhydrous THF (0.1 M). -

Add Triphenylphosphine (

, 1.5 equiv). Stir until dissolved. -

Cool to 0°C under inert atmosphere (

or Ar). -

Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) over 10 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

QC Check: Monitor by LC-MS. The product will be less polar.

-

Workup: Concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Note: If N7/N9 separation is difficult, the N9 isomer is typically the major, less polar spot.

-

Phase 2: C6-Ester Transformation (The "Soft" Electrophile)

Objective: Install the second point of diversity (

Step 2A: Saponification

-

Dissolve Intermediate A in THF/Water (3:1).

-

Add LiOH·H2O (2.0 equiv).

-

Stir at RT for 2–4 hours. (Do not heat; C2-Cl is stable at RT base).

-

Acidify carefully with 1M HCl to pH ~3-4 to precipitate the carboxylic acid (Intermediate B ). Filter and dry.[4]

Step 2B: Parallel Amide Coupling

-

Dissolve Intermediate B (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

-

Add the diverse Amine (

- -

Stir at RT for 4–12 hours.

-

Validation: LC-MS should show mass

. The C2-Chlorine pattern (3:1 isotope ratio) must be visible, confirming the Cl was not displaced.

Phase 3: C2-Chlorine Displacement (The "Hard" Electrophile)

Objective: Install the final point of diversity (

Protocol:

-

Dissolve Intermediate C (1.0 equiv) in DMSO or NMP (0.2 M).

-

Add the diverse Amine (

- -

Add DIPEA (3.0 equiv) to scavenge HCl.

-

Reaction Conditions:

-

Aliphatic Amines: Heat to 100–120°C for 12 hours (Thermal) OR 140°C for 30 min (Microwave).

-

Anilines (Aromatic Amines): These are poor nucleophiles. Requires Buchwald-Hartwig conditions (Pd(OAc)2, BINAP, Cs2CO3, Toluene/Dioxane, 100°C) rather than standard

.

-

-

Workup: For library scale, direct purification via Prep-HPLC is recommended to remove DMSO and excess amine.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| N7/N9 Mixtures | Steric bulk of | Switch to Mitsunobu (favors N9). If using alkyl halides, use Cs2CO3 at lower temps. Verify regioisomer via 2D-NMR (HMBC). |

| C2-Cl Hydrolysis | Saponification step too harsh (too much heat or strong base). | Use LiOH at RT. Avoid NaOH/KOH at reflux. Ensure pH does not exceed 12 for extended periods. |

| Incomplete C2 | C2 is electronically deactivated by electron-rich C6-amides. | Switch to Microwave irradiation (promotes difficult |

| Transamidation | Direct aminolysis attempted on ester. | Do not skip the Saponification/HATU route. Direct reaction of ester + amine often stalls or displaces C2-Cl. |

References

-

Regioselectivity in Purine Alkylation

-

Library Synthesis on Purine Scaffolds

-

Ding, S., et al. (2002). A Combinatorial Scaffold Approach toward Kinase-Directed Heterocycle Libraries. Journal of the American Chemical Society.

-

-

Microwave Assisted C6/C2 Functionalization

-

Luo, Z., et al. (2013). Microwave irradiated C6-functionalization of 6-chloropurine nucleosides... Green Chemistry.[6]

-

-

Solid-Phase vs Solution Phase Strategies

-

Brunschweiger, A., et al. (2014). Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold. MedChemComm.

-

- General Purine Reactivity (C2 vs C6): Legraverend, M., et al. (2006). Synthesis of C2-alkynyl-8-azapurines... Tetrahedron. (General reference for C2/C6 reactivity differences in di-halo systems).

Sources

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Amination of Methyl 2-chloro-7H-purine-6-carboxylate via Nucleophilic Aromatic Substitution (SNAr)

Introduction & Mechanistic Rationale

Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) is a highly functionalized, versatile purine scaffold frequently utilized in the development of kinase inhibitors, antiviral agents, and nucleoside analogs. The functionalization of the C2-position via amination is a critical transformation in medicinal chemistry.

While unactivated benzenoid systems require transition-metal catalysis (e.g., Buchwald-Hartwig amination) to form C–N bonds, the purine ring is inherently electron-deficient. The presence of the electron-withdrawing methyl carboxylate group at the C6-position further depletes electron density at the C2-carbon. This highly activated state allows for a transition-metal-free Nucleophilic Aromatic Substitution (SNAr), which is highly advantageous in drug development as it avoids heavy metal contamination .

Causality in Experimental Design

-

Mechanistic Pathway: The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electrophilic C2-carbon, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate (the Meisenheimer complex). Subsequent expulsion of the chloride leaving group restores aromaticity and yields the aminated product.

-

Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required. As the substitution proceeds, equimolar amounts of HCl are generated. Without an auxiliary base, this acid would protonate the incoming amine nucleophile, rendering it non-nucleophilic and stalling the reaction.

-

Solvent Selection: Polar protic solvents like Ethanol (EtOH) or polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) are preferred. They stabilize the polar transition state of the Meisenheimer complex, thereby lowering the activation energy barrier.

Figure 1: SNAr mechanism at the C2 position of the chloropurine ring.

Experimental Protocols

We present two validated methodologies for this amination: a conventional thermal approach suitable for large-scale batch synthesis, and a microwave-assisted protocol optimized for rapid, high-throughput discovery chemistry .

Protocol A: Conventional Thermal Amination

Ideal for >10 gram scale-up where microwave reactors are impractical.

Reagents:

-

This compound: 1.0 equivalent

-

Amine (Primary or Secondary): 1.2 - 1.5 equivalents

-

DIPEA: 2.0 equivalents

-

Solvent: Absolute Ethanol or 1-Butanol (0.2 M relative to the purine)

Step-by-Step Procedure:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound and the selected solvent.

-

Activation: Add DIPEA to the stirring suspension, followed by the dropwise addition of the amine nucleophile.

-

Reaction: Attach a reflux condenser and heat the mixture to 80–90 °C (for EtOH) or 100 °C (for 1-Butanol) under an inert nitrogen atmosphere. Maintain heating for 8 to 12 hours.

-

Monitoring: Monitor the reaction progress via TLC (typically 5-10% MeOH in DCM) or LC-MS until complete consumption of the starting material is observed.

-

Workup: Cool the reaction mixture to room temperature and concentrate in vacuo. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3.

-

Extraction: Extract the aqueous layer twice with EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. Filter and concentrate.

-

Purification: Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/EtOAc or DCM/MeOH to afford the pure C2-aminated purine.

Protocol B: Microwave-Assisted Amination

Ideal for library synthesis and rapid analog generation, leveraging microwave dielectric heating to drastically reduce reaction times and byproduct formation.

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave-safe reaction vial, suspend this compound (1.0 eq) in Absolute Ethanol (0.5 M).

-

Reagent Addition: Add DIPEA (1.5 eq) and the amine (1.2 eq). Ethanol is chosen specifically for its high loss tangent (tan δ = 0.941), allowing for highly efficient absorption of microwave energy.

-

Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) at 120 °C for 15–20 minutes.

-

Cooling & Workup: Allow the reactor to cool the vial to room temperature via compressed air. The high temperature and pressure often drive the reaction to completion cleanly, allowing the solvent to be directly evaporated.

-

Purification: Purify the crude residue directly via automated flash chromatography or preparative HPLC.

Self-Validation Checkpoint

To ensure the protocol acts as a self-validating system, researchers must verify the reaction success prior to purification.

-

LC-MS Validation: Successful amination is confirmed by the disappearance of the distinctive 3:1 isotopic cluster of the chlorine atom (M / M+2) characteristic of the starting material, and the emergence of the desired product mass [M+H]+.

-

TLC Validation: The aminated product typically exhibits a lower Rf value than the starting chloropurine due to the increased polarity and hydrogen-bonding capability of the newly introduced amine moiety.

Figure 2: Step-by-step experimental workflow for the amination of 2-chloropurines.

Data Presentation: Protocol Comparison

The following table summarizes the quantitative performance metrics comparing the conventional and microwave-assisted amination of 2-chloropurine derivatives.

| Parameter | Protocol A (Thermal) | Protocol B (Microwave) | Mechanistic / Practical Implication |

| Reaction Time | 8 - 12 hours | 15 - 20 minutes | Microwave dielectric heating provides rapid energy transfer directly to the polar reagents. |

| Temperature | 80 - 100 °C | 120 °C (Pressurized) | Sealed microwave vials allow heating solvents above their atmospheric boiling points. |

| Equivalents of Amine | 1.5 eq | 1.1 - 1.2 eq | Faster reaction times in microwaves reduce the thermal degradation of sensitive amines. |

| Typical Yield | 65 - 75% | 80 - 95% | Shorter reaction times minimize side reactions (e.g., hydrolysis of the C6-carboxylate). |

| Scalability | High (>100g) | Low to Medium (<5g) | Microwaves are limited by penetration depth; thermal is preferred for process scale. |

References

-

Nucleophilic Aromatic Substitution. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (NIH). Available at:[Link]

-

Lanver, A., & Schmalz, H. G. (2005). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 10(2), 508–515. Available at:[Link]

Application Note: Methyl 2-chloro-7H-purine-6-carboxylate as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by utilizing low-molecular-weight compounds to probe protein binding sites efficiently. Among the most successful fragment classes are purine derivatives, which serve as privileged scaffolds due to their inherent ability to mimic the adenine moiety of essential cofactors like ATP and NAD+[1].

This application note details the utility of Methyl 2-chloro-7H-purine-6-carboxylate (CAS: 1446407-09-5) [2][3] as an advanced starting point for FBDD campaigns. We provide a comprehensive mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this fragment in the discovery of inhibitors targeting NAD+-dependent enzymes, specifically CD38 (Cluster of Differentiation 38) [4][5].

Physicochemical Profiling & The "Rule of Three" (Ro3)

In FBDD, fragments must adhere strictly to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure high ligand efficiency (LE) and leave ample physicochemical "space" for subsequent fragment growing and merging[6][7]. This compound perfectly aligns with these parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Ro3 Compliance | Mechanistic Advantage in FBDD |

| Molecular Weight | 212.59 g/mol | Yes (≤ 300) | Allows significant mass addition during fragment-to-lead (F2L) optimization without exceeding Lipinski's Rule of 5. |

| cLogP | ~0.8 - 1.2 | Yes (≤ 3) | Ensures high aqueous solubility for high-concentration biophysical screening (e.g., NMR, SPR). |

| H-Bond Donors | 1 (N7-H) | Yes (≤ 3) | Provides a critical anchor point for interacting with backbone carbonyls in the target active site. |

| H-Bond Acceptors | 5 (N1, N3, N9, O, O) | Marginal (≤ 3)* | The ester oxygen and purine nitrogens mimic the hydrogen-bonding network of natural nucleotides[8]. |

| Rotatable Bonds | 2 | Yes (≤ 3) | Low entropic penalty upon binding; rigid core structure ensures predictable binding vectors. |

*Note: While slightly exceeding the strict Ro3 HBA limit, the purine core's privileged nature overrides this penalty due to its high target complementarity.

Mechanistic Rationale: Why This Specific Scaffold?

The strategic selection of this compound is driven by its dual role as a biological mimic and a highly versatile synthetic hub.

-

Biological Anchoring: The purine core naturally occupies the adenine-binding pocket of NAD+-consuming enzymes like CD38[9][10] and bacterial purine biosynthesis enzymes like PurE[11][12].

-

C2-Chloro Handle (Synthetic Causality): The chlorine atom at the C2 position is highly activated. It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows medicinal chemists to rapidly "grow" the fragment into adjacent hydrophobic pockets.

-

C6-Methyl Carboxylate Handle: The ester group at C6 can be easily hydrolyzed to a carboxylic acid or directly converted into diverse amides[4]. In CD38, the active site contains critical residues (e.g., Glu146, Asp155) that form strong hydrogen bonds with C6-substituted amides, dramatically increasing binding affinity[8].

Diagram 1: FBDD Workflow for Purine Scaffolds

Caption: Step-by-step FBDD workflow from biophysical screening of the purine fragment to lead optimization.

Application Context: Targeting CD38

CD38 is a multifunctional ectoenzyme responsible for the degradation of NAD+ into ADP-ribose (ADPR) and cyclic ADPR (cADPR)[4]. Overexpression of CD38 is implicated in multiple myelomas, aging-related NAD+ decline, and metabolic dysfunction[10][13]. Using this compound, researchers can design competitive inhibitors that block the NAD+ binding site.

Diagram 2: CD38 Enzymatic Pathway and Inhibitor Intervention

Caption: CD38 catalyzes NAD+ into cADPR and ADPR. Purine fragments competitively inhibit this active site.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the biophysical screening and subsequent chemical elaboration of this compound.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Quantify the baseline binding affinity (

Materials:

-

Recombinant human CD38 (extracellular domain, His-tagged).

-

CM5 Sensor Chip (Cytiva).

-

This compound (100 mM stock in 100% DMSO).

-

Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 5% DMSO.

Step-by-Step Methodology:

-

Immobilization: Activate the CM5 chip using standard amine coupling (EDC/NHS). Immobilize the His-tagged CD38 to a density of ~3000-4000 Response Units (RU) to account for the low molecular weight of the fragment. Quench unreacted esters with 1 M ethanolamine.

-

Solvent Correction: Because fragments require high concentrations (up to 1-2 mM), DMSO mismatch between the running buffer and samples can cause bulk refractive index shifts. Prepare a DMSO calibration curve (4.5% to 5.5% DMSO in running buffer) and run it prior to the fragment.

-

Analyte Preparation: Dilute the purine fragment in running buffer to create a dose-response series: 2000 µM, 1000 µM, 500 µM, 250 µM, 125 µM, and 62.5 µM. Ensure the final DMSO concentration is exactly 5.0%.

-

Injection: Inject the analyte series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds. (Fragments typically exhibit rapid on/off rates).

-

Data Analysis: Subtract the reference flow cell and solvent correction data. Fit the steady-state binding levels (

) against the analyte concentration using a 1:1 Langmuir binding model to determine the

Protocol B: Fragment Elaboration (Synthesis of Heterobicyclic Amides)

Objective: Grow the fragment by converting the C6-ester to an amide and substituting the C2-chloro group, a proven strategy for CD38 inhibitors[4].

Step 1: Amidation at C6

-

Dissolve this compound (1.0 eq) in a sealed microwave vial containing an appropriate amine (e.g., 4-aminobutane-1-ol, 3.0 eq) and methanol (0.5 M).

-

Add a catalytic amount of sodium cyanide (0.1 eq) to facilitate the ester-to-amide conversion.

-

Irradiate in a microwave reactor at 80°C for 2 hours.

-

Concentrate under reduced pressure and purify via reverse-phase HPLC to yield the 2-chloro-7H-purine-6-carboxamide intermediate.

Step 2: SNAr at C2 (Fragment Growing)

-